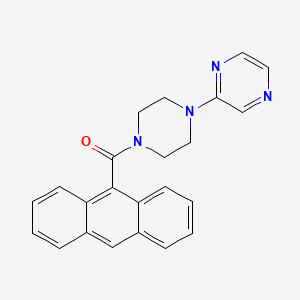
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butane-1-sulfonate is a compound belonging to the class of ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents
Preparation Methods
The synthesis of 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butane-1-sulfonate typically involves the reaction of 1-ethyl-3-methylimidazolium iodide with butane-1-sulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butane-1-sulfonate group can be replaced by other nucleophiles.
Addition: The imidazolium ring can undergo addition reactions with electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butane-1-sulfonate has a wide range of scientific research applications:
Biology: The compound is used in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butane-1-sulfonate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium cation can interact with negatively charged species, while the butane-1-sulfonate anion can interact with positively charged species. These interactions can influence various molecular pathways, leading to the desired effects .
Comparison with Similar Compounds
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butane-1-sulfonate can be compared with other similar compounds, such as:
1-Ethyl-3-methylimidazolium iodide: This compound is similar in structure but lacks the butane-1-sulfonate group, which imparts different solubility and reactivity properties.
1,3-Dimethylimidazolium chloride: This compound has a similar imidazolium core but different alkyl substituents, leading to variations in its chemical and physical properties.
1-Butyl-3-methylimidazolium tetrafluoroborate: This compound has a different anion, which affects its ionic interactions and applications.
The uniqueness of this compound lies in its specific combination of cation and anion, which provides a unique set of properties and applications.
Properties
CAS No. |
874200-91-6 |
|---|---|
Molecular Formula |
C10H22N2O3S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
butane-1-sulfonate;1-ethyl-3-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C6H12N2.C4H10O3S/c1-3-8-5-4-7(2)6-8;1-2-3-4-8(5,6)7/h4-5H,3,6H2,1-2H3;2-4H2,1H3,(H,5,6,7) |
InChI Key |
GNQCYMKZGLWVTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)[O-].CC[NH+]1CN(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(3-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B12591627.png)


![Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12591648.png)

![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline](/img/structure/B12591661.png)
![1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12591669.png)
![2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12591675.png)

![5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12591685.png)


